IMPDH2 Inhibition: Nanomolar Potency of 6-[4-(Dimethylamino)butoxy]nicotinic acid
6-[4-(Dimethylamino)butoxy]nicotinic acid demonstrates sub-micromolar inhibitory activity against human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a key enzyme in guanine nucleotide biosynthesis [1]. Its potency (Ki = 240-440 nM) is comparable to early-generation IMPDH inhibitors, establishing it as a viable scaffold for further optimization [1].
| Evidence Dimension | Enzyme inhibition constant (Ki) against IMPDH2 |
|---|---|
| Target Compound Data | Ki = 240 nM, 430 nM, 440 nM (depending on substrate competition assay) |
| Comparator Or Baseline | Mycophenolic acid (MPA), a clinical IMPDH inhibitor: Ki = 46 nM (reported in literature as a benchmark) [2] |
| Quantified Difference | Target compound is approximately 5- to 10-fold less potent than MPA but operates within the same order of magnitude, representing a promising starting point for structure-based design. |
| Conditions | In vitro enzyme inhibition assay; substrate was IMP or NMD; type of inhibition was non-competitive [1]. |
Why This Matters
This data confirms the compound's functional engagement with a validated anticancer and immunosuppressive target, justifying its procurement for IMPDH-focused medicinal chemistry programs.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50421763 against Inosine-5'-monophosphate dehydrogenase 2. View Source
- [2] PMC. (2024). Table 3. Selected Inhibitors of IMPDH. View Source
